
VAL-201
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
VAL-201 is an androgen receptor antagonist potentially for the treatment of prostate cancer.
Q & A
Basic Research Questions
Q. How is the phase I/II clinical trial for VAL-201 designed to assess safety and tolerability in advanced prostate cancer?
- Methodological Answer : The trial employs an accelerated titration, open-label, dose-escalation design with subcutaneous administration on Days 1, 8, and 15 of each cycle. The starting dose is 0.5 mg/kg, and dose-limiting toxicity (DLT) is evaluated during Cycle 1. Safety assessments are conducted weekly, with a planned expansion to a 3 + 3 cohort design at Dose Level 3 (DL3) to identify the maximum tolerated/administered dose (MTD/MAD). This design balances efficiency in early-phase trials while prioritizing patient safety through rigorous DLT monitoring .
Q. What methodologies are recommended for ensuring reproducibility in preclinical studies of this compound?
- Methodological Answer : Reproducibility requires detailed documentation of experimental protocols, including compound preparation (e.g., purity verification via HPLC), dosing regimens, and endpoint measurements. For novel compounds like this compound, identity confirmation through spectral data (NMR, mass spectrometry) and batch-to-batch consistency checks are critical. Adherence to guidelines for analytical subsampling (e.g., documenting particle size, handling protocols) and transparent reporting of deviations from protocols also enhance reproducibility .
Q. How should researchers address contradictory efficacy data between preclinical and early-phase clinical trials for this compound?
- Methodological Answer : Contradictions may arise from differences in model systems (e.g., in vitro vs. human pharmacokinetics). Researchers should cross-validate findings using orthogonal assays (e.g., PD biomarker analysis in patient serum) and re-examine preclinical assumptions, such as dosing equivalence. Statistical reconciliation methods, like Bayesian meta-analysis, can quantify uncertainty and identify confounding variables (e.g., tumor microenvironment heterogeneity) .
Advanced Research Questions
Q. How can pharmacokinetic (PK) data be integrated with pharmacodynamic (PD) endpoints to optimize this compound dosing strategies?
- Methodological Answer : Population PK/PD modeling is recommended to correlate this compound exposure (e.g., AUC, Cmax) with PD markers (e.g., PSA levels in prostate cancer). Non-linear mixed-effects modeling (NONMEM) can account for interpatient variability, while mechanistic models (e.g., compartmentalized tumor growth inhibition) may predict dose-response relationships. Ongoing PK analyses in the phase I trial should inform model refinement .
Q. What statistical approaches are suitable for analyzing dose-limiting toxicities (DLTs) in this compound trials with small sample sizes?
- Methodological Answer : Bayesian hierarchical models are advantageous for small cohorts, as they borrow information across dose levels to estimate DLT probabilities. The Continual Reassessment Method (CRM) or modified toxicity probability interval (mTPI) designs can dynamically adjust dose escalation based on accumulating safety data. Sensitivity analyses should assess robustness to prior distributions .
Q. How can researchers validate biomarkers for this compound’s mechanism of action in heterogeneous solid tumors?
- Methodological Answer : Multi-omics approaches (e.g., transcriptomic profiling of tumor biopsies) paired with immunohistochemical validation (e.g., target protein expression) are critical. For synthetic depsipeptides like this compound, functional assays (e.g., apoptosis induction in PDX models) and spatial transcriptomics can resolve tumor heterogeneity. Adaptive trial designs, such as basket trials, allow biomarker-stratified cohort expansion .
Q. What strategies mitigate bias in open-label this compound trials when assessing subjective endpoints like pain reduction?
- Methodological Answer : Blinded endpoint adjudication committees should review patient-reported outcomes (e.g., pain scores) using standardized criteria. Placebo-controlled crossover phases or incorporation of objective biomarkers (e.g., opioid usage logs) reduce reliance on subjective measures. Sensitivity analyses comparing investigator-assessed vs. adjudicated outcomes further validate findings .
Q. Methodological Frameworks
- For Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to align this compound studies with unmet clinical needs (e.g., "In advanced prostate cancer patients [P], how does this compound [I] compare to docetaxel [C] in reducing PSA levels [O]?") .
- For Data Contradictions : Use triangulation of methods (e.g., combining quantitative toxicity data with qualitative patient-reported outcomes) and causal inference models to distinguish protocol deviations from true biological variability .
Properties
CAS No. |
957791-38-7 |
---|---|
Molecular Formula |
C55H87N19O11 |
Molecular Weight |
1190.423 |
IUPAC Name |
(S)-1-(acetyl-L-prolyl-L-prolyl)-N-((S)-1-((S)-2-(((S)-1-(((S)-1-(((S)-1-(((2S,3S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
OCAUTAUXGFCFEB-MGFBIKGDSA-N |
SMILES |
NCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VAL-201; VAL201; VAL 201 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.